Camedon
Overview
Description
Preparation Methods
The synthesis of Cridanimod (sodium salt) involves the reaction of 9-oxo-10(9H)-acridineacetic acid with sodium hydroxide to form the sodium salt . The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete conversion of the acid to its sodium salt form . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Cridanimod (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form reduced derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cridanimod (sodium salt) has a wide range of scientific research applications:
Mechanism of Action
Cridanimod (sodium salt) exerts its effects by inducing the production of type I interferons, such as interferon-beta. It activates the interferon regulatory factor 3 (IRF3) pathway, leading to the phosphorylation of IRF3 and subsequent production of interferon-beta . This activation also involves the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . The compound’s ability to increase the expression of estrogen and progesterone receptors is mediated through its interaction with the progesterone receptor .
Comparison with Similar Compounds
Cridanimod (sodium salt) belongs to the class of acridones, which are acridines containing a ketone group attached to the C9 carbon atom of the acridine moiety . Similar compounds include:
Acridone: The parent compound of Cridanimod, which lacks the carboxymethyl group.
9-Aminoacridine: Another derivative of acridine, known for its use as an antiseptic and in DNA intercalation studies.
Acriflavine: A compound with similar structural features, used as an antiseptic and in cancer research.
Cridanimod (sodium salt) is unique due to its specific ability to induce type I interferon production and its applications in both immunology and endocrinology .
Properties
IUPAC Name |
sodium;2-(9-oxoacridin-10-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3.Na/c17-14(18)9-16-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)16;/h1-8H,9H2,(H,17,18);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMLTEAEJZVTAJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38609-97-1 (Parent) | |
Record name | Camedon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10932383 | |
Record name | Sodium (9-oxoacridin-10(9H)-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10932383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58880-43-6, 144696-36-6 | |
Record name | Camedon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Camedon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144696366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium (9-oxoacridin-10(9H)-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10932383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CRIDANIMOD SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54W868ROLR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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